5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
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Overview
Description
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-4-methoxyphenylhydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid, while reduction could produce a pyrazoline derivative .
Scientific Research Applications
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 3-fluoro-4-methoxyacetophenone
- 3-fluoro-4-methoxyphenylacetic acid
Uniqueness
Compared to these similar compounds, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole stands out due to its pyrazole ring, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNIOGXUTOPEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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